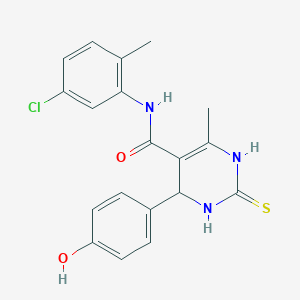![molecular formula C25H23N3O3 B5178687 1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone CAS No. 5475-04-7](/img/structure/B5178687.png)
1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone, also known as AMMAQ, is a synthetic compound that has been studied for its potential use as an anticancer agent. The compound has been shown to have promising results in preclinical studies, making it a potential candidate for further research and development.
作用机制
The mechanism of action of 1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone involves the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can cause damage to cellular structures and DNA. This compound induces the production of ROS, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. The compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce changes in the expression of various genes involved in cancer cell survival and apoptosis.
实验室实验的优点和局限性
One advantage of using 1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone in lab experiments is that it has shown potent cytotoxic effects on a variety of cancer cell lines. Additionally, the compound has a well-defined mechanism of action, making it a useful tool for studying the role of ROS in cancer cell death. One limitation of using this compound is that it is a synthetic compound, which may limit its potential for clinical use.
未来方向
There are several potential future directions for research on 1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to determine the optimal dosage and administration route for the compound. Finally, studies are needed to determine the safety and efficacy of this compound in animal models and eventually in human clinical trials.
合成方法
1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of 2-methyl-1,4-naphthoquinone, 4-methylphenylamine, and morpholine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone has been studied extensively for its potential use as an anticancer agent. Studies have shown that the compound has potent cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
1-amino-4-(4-methylanilino)-2-morpholin-4-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-15-6-8-16(9-7-15)27-19-14-20(28-10-12-31-13-11-28)23(26)22-21(19)24(29)17-4-2-3-5-18(17)25(22)30/h2-9,14,27H,10-13,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQCBNKXEUBLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385885 |
Source


|
| Record name | ZINC04815255 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5475-04-7 |
Source


|
| Record name | ZINC04815255 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)
![3-butoxy-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5178609.png)


![2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5178626.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5178634.png)

![pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)
![1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5178655.png)
![1-(hydroxymethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5178661.png)
![N-(4-acetylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5178667.png)
![diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5178683.png)
![4-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5178686.png)

